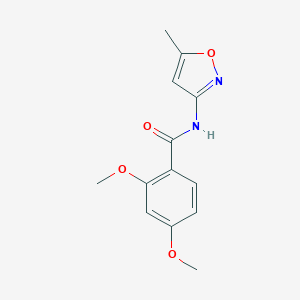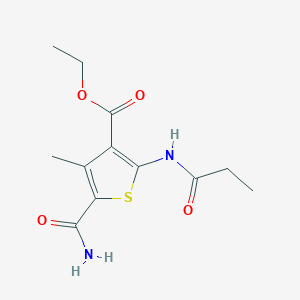
2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound with the molecular formula C13H14N2O4 It is a benzamide derivative featuring methoxy groups at the 2 and 4 positions on the benzene ring and an oxazole ring attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-amino-2-methylpropanoic acid derivatives, under acidic or basic conditions.
Coupling with Benzamide: The oxazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-(5-Methyl-1,2-oxazol-3-yl)benzamide: Lacks the methoxy groups, which may reduce its ability to participate in certain chemical reactions or interactions.
Uniqueness
2,4-Dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of both methoxy groups and the oxazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
349617-25-0 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26g/mol |
Nom IUPAC |
2,4-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O4/c1-8-6-12(15-19-8)14-13(16)10-5-4-9(17-2)7-11(10)18-3/h4-7H,1-3H3,(H,14,15,16) |
Clé InChI |
MYKFBKYCDBCZGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Solubilité |
21.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448411.png)
![5-fluoro-3'-(pentylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B448412.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-isochromen-1-one](/img/structure/B448413.png)
![2-(Hexanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448414.png)
![3-(Butylsulfanyl)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448415.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448416.png)
![(E)-4-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B448418.png)
![5-bromo-N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B448420.png)
![2-[3-(4-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B448423.png)

methanone](/img/structure/B448429.png)

![11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448433.png)
![3,3-dimethyl-10-(3-methylbutanoyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448434.png)
